1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine is a complex organic compound that features a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{2,4-Dinitrophenylhydrazine} + \text{Aldehyde/Ketone} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler hydrazine derivative used in similar applications.
Fluorophenylhydrazine: Another hydrazine derivative with fluorine substitution.
Naphthylhydrazine: A hydrazine derivative with a naphthyl group.
Uniqueness
1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine is unique due to the combination of nitro, fluorophenyl, and naphthyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and functionality compared to simpler hydrazine derivatives.
Properties
CAS No. |
2546-16-9 |
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Molecular Formula |
C23H15FN4O4 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[[(2-fluorophenyl)-naphthalen-2-ylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H15FN4O4/c24-20-8-4-3-7-19(20)23(17-10-9-15-5-1-2-6-16(15)13-17)26-25-21-12-11-18(27(29)30)14-22(21)28(31)32/h1-14,25H |
InChI Key |
QCCOHKTWKGLEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4F |
Origin of Product |
United States |
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